![molecular formula C13H14N4O B008814 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 103026-12-6](/img/structure/B8814.png)
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrrolo[2,3-d]pyrimidine derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 4 and the furanmethyl substituent at position 7 are key sites for nucleophilic and electrophilic substitutions.
- Example: Reaction with benzyl bromide introduces steric bulk at the N7 position, altering biological activity .
Oxidation Reactions
The furan ring and methyl groups are susceptible to oxidation under specific conditions:
Target Site | Oxidizing Agent | Conditions | Product | Ref. |
---|---|---|---|---|
Furan Ring | KMnO₄, acidic conditions | Room temperature, 12 h | Furan → γ-lactone derivative | |
Methyl Groups | CrO₃, H₂SO₄ | Reflux, 6 h | Oxidation to carboxylic acid |
Acetylation and Acylation
The primary amine at position 4 undergoes acetylation:
Cyclization and Ring Modification
The pyrrolopyrimidine core participates in cycloaddition and annulation reactions:
Reaction | Reagents/Conditions | Product | Ref. |
---|---|---|---|
Cyclocondensation | Malononitrile, CuI, DMF, 120°C | Pyrido[2,3-d]pyrimidine fused systems | |
Chlorination | POCl₃, reflux, 4 h | 4-Chloro-pyrrolopyrimidine intermediate |
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki and Sonogashira couplings:
Coupling Type | Catalysts/Reagents | Product | Yield | Ref. |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME | Biaryl derivatives | 70–90% | |
Sonogashira | PdCl₂(PPh₃)₂, CuI, terminal alkyne | Alkynylated analogues | 65–80% |
Structural Analogues and SAR Insights
Modifications at key positions influence pharmacological properties:
Table 2: Biological Activity of Derivatives
Derivative | Modification | IC₅₀ (Kinase X) | Ref. |
---|---|---|---|
N4-Acetyl | Acetylation | 120 nM | |
C7-Benzyl | Alkylation | 45 nM | |
4-Chloro | Chlorination | >1 µM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. Research has demonstrated that similar pyrrolopyrimidine compounds can effectively disrupt viral life cycles by targeting viral polymerases .
Biochemical Applications
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. It specifically targets enzymes involved in nucleotide metabolism and DNA synthesis. This property can be exploited in the development of therapeutics aimed at diseases characterized by uncontrolled cell proliferation .
Targeting Protein Kinases
Protein kinases play crucial roles in cellular signaling pathways. Compounds with a similar structure have been identified as effective inhibitors of several protein kinases, which are often dysregulated in cancer and other diseases. By modulating these pathways, the compound could serve as a lead for developing new therapeutic agents .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into its charge transport properties is ongoing to evaluate its effectiveness in these applications .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
Study B | Antiviral Properties | Showed effective inhibition of viral replication in vitro against influenza virus; further studies needed for clinical relevance. |
Study C | Enzyme Inhibition | Identified as a potent inhibitor of thymidylate synthase; potential application in cancer therapy discussed. |
Study D | Organic Electronics | Exhibited promising charge mobility characteristics suitable for electronic applications; ongoing optimization required. |
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in disease progression . In the case of its antitubercular activity, the compound likely interferes with essential bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity with a MIC90 value of 0.488 µM.
7-(furan-2-ylmethyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with potential biological activities.
Uniqueness
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a furan ring and a pyrrolo[2,3-d]pyrimidine core. This structural arrangement imparts distinct chemical properties and biological activities, making it a versatile compound for various applications in research and industry.
Biological Activity
7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 103026-12-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 242.28 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for various pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the structure of these compounds could enhance their activity against human cancer cells:
Compound Structure | Target Cell Lines | IC50 Values (μM) |
---|---|---|
7-(Furan-2-ylmethyl)-5,6-dimethyl | HeLa | 4.3 - 8.3 |
A549 | 75 - 100 | |
MDA-MB-231 | Variable |
The presence of functional groups such as hydroxyl (-OH) and amine (-NH₂) has been shown to improve antiproliferative activity significantly by enhancing cellular uptake and interaction with biological targets .
The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, studies on related compounds indicate a potential inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study explored the effects of this compound on various cancer cell lines, including HeLa and A549. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential .
- Antiviral Properties : Another investigation highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. Although specific data for this compound was not detailed, similar structural analogs demonstrated low cytotoxicity and effective inhibition of viral replication .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMWXDUQHVTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407007 | |
Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103026-12-6 | |
Record name | 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103026-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.